4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide
Description
The compound "4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide" is a chemical entity known for its potential in various pharmacological and chemical applications. Its structural and functional attributes derive from its molecular composition, which includes a methoxybenzamide core linked with a pyrrolidinylpropyl chain.
Synthesis Analysis
The synthesis of benzamide derivatives, including structures related to 4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide, involves complex chemical processes aimed at achieving high specificity and yield. For instance, derivatives similar to the target compound have been synthesized through multi-step chemical reactions, utilizing specific reagents and conditions to achieve the desired molecular structure (Yanagi et al., 2000).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively analyzed using techniques such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These studies reveal detailed insights into the crystalline forms, thermodynamic stability, and molecular vibrations that characterize these compounds (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, influenced by their molecular structure. For example, their reactivity under different conditions, ability to form polymorphs, and phase transitions are crucial for understanding their chemical behavior and applications (Yanagi et al., 2000).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and stability, are critical for their practical application and formulation. Studies have shown that these compounds exhibit specific thermal behaviors and crystalline transformations, highlighting the importance of physical property analysis in their development and use (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, bond formations, and interactions with other molecules, are essential for determining the functionality and potential applications of benzamide derivatives. Their ability to engage in various chemical reactions makes them versatile compounds for research and development in chemistry and pharmacology (Yanagi et al., 2000).
properties
IUPAC Name |
4-methoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)15(18)16-9-4-12-17-10-2-3-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWHBVCKJQHMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[3-(pyrrolidin-1-yl)propyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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